

Technical Guide: Solubility Profiling of Ethyl Piperazine Carboxylates

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Compound of Interest

Compound Name: Ethyl 2,6-dimethylpiperazine-1-carboxylate

CAS No.: 1083256-05-6

Cat. No.: B3211124

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Executive Summary

Ethyl piperazine carboxylates, specifically Ethyl 1-piperazinecarboxylate (EPC) and its derivatives, represent a critical scaffold in medicinal chemistry.^{[1][2][3]} Serving as the hydrophilic core for fluoroquinolones, antihistamines, and antipsychotics, their solubility profile is a dual-edged sword: high aqueous solubility facilitates formulation but complicates extraction and purification.^[1]

This guide provides a comprehensive technical analysis of the solubility thermodynamics, pH-dependence, and solvent interactions of EPCs.^[1] It moves beyond static data to provide a dynamic profiling methodology, empowering researchers to predict, measure, and manipulate the solubility of this scaffold during lead optimization.^[1]

Physicochemical Fundamentals

To master the solubility of EPCs, one must first understand the molecular drivers governing their phase behavior.^[1]

The Piperazine "Solubility Switch"

The core solubility engine of ethyl piperazine carboxylate (CAS 120-43-4) is the secondary amine at the N4 position.^[1] Unlike the carbamate nitrogen (N1), which is conjugated and non-basic, the N4 nitrogen retains significant basicity.^[1]

- pKa (N4-H): ~8.2 – 8.5 ^{[1][2][1][3]}
- LogP: ~ -0.2 (Slightly Hydrophilic) ^{[1][1][3]}
- Molecular Weight: 158.2 g/mol ^{[1][2][3][4][5][6][7]}

Implication: EPC exists as a "solubility switch." At physiological pH (7.^[3]4) and below, it exists largely in a cationic, highly water-soluble state.^{[1][3]} At pH > 9.0, it reverts to a neutral, lipophilic free base, enabling extraction into organic solvents like dichloromethane (DCM).^[1]

Thermodynamic Parameters

The dissolution of EPCs is governed by the Gibbs-Helmholtz relationship.^{[1][3]} For the solid-to-liquid transition:

^{[1][3]}

- Enthalpy (ΔH): Typically endothermic for the anhydrous crystalline form (requiring energy to break the lattice).^[3] However, hydration of the piperazine ring is highly exothermic.^[1]
- Entropy (ΔS): Positive, driven by the disordering of the crystal lattice and the release of water molecules from the hydration shell upon precipitation.^[1]

Solubility Profile & Solvent Compatibility^[8]

Aqueous Solubility Landscape

EPCs exhibit a pH-dependent solubility profile characteristic of weak bases.^{[1][3]}

Medium	pH	Solubility State	Mechanism
0.1 N HCl	1.0	Very High (>100 mg/mL)	Full protonation of N4; formation of soluble chloride salts.[1][3]
PBS Buffer	7.4	High	Equilibrium favors ionized form (85% protonated).[3]
0.1 N NaOH	13.0	Moderate/Low	Deprotonation to neutral free base; potential for oiling out. [3]

Organic Solvent Compatibility

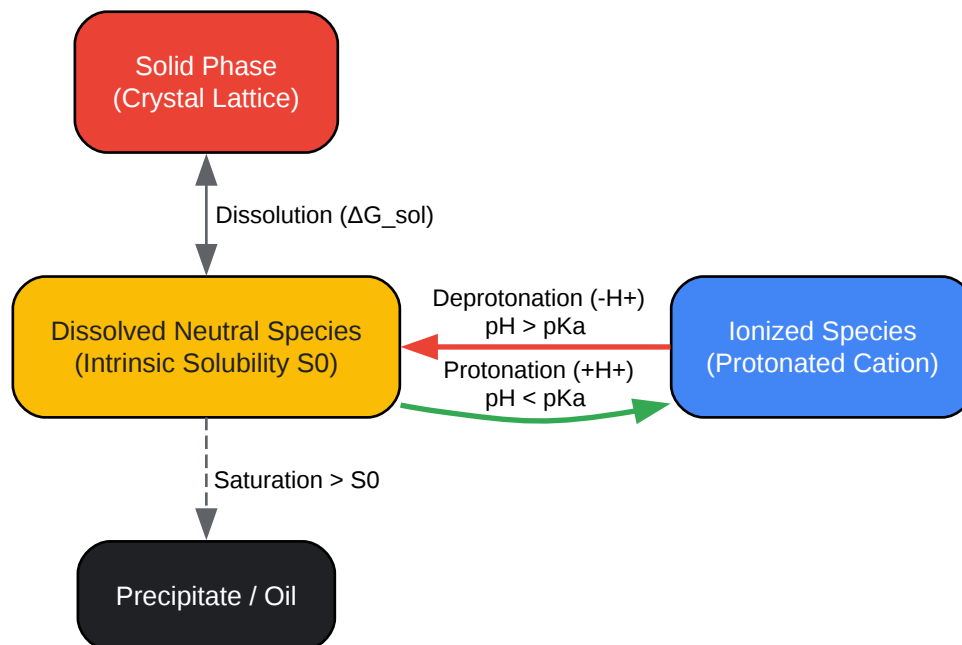
The carbamate moiety imparts solubility in polar organic solvents, making EPCs versatile for synthesis.[1]

- Protics (Ethanol, Methanol): Freely soluble.[1][3] Hydrogen bonding with the carbonyl oxygen and amine hydrogen facilitates dissolution.[3]
- Polar Aprotics (DMF, DMSO): Excellent solubility; preferred for reactions.[1][3]
- Chlorinated (DCM, Chloroform): Good solubility for the neutral form; used for liquid-liquid extraction from basic aqueous layers.[1][3]
- Non-polar (Hexane, Heptane): Poor solubility.[1][3] Often used as anti-solvents to precipitate EPC salts.[1][3]

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium between the solid phase, the dissolved neutral species, and the ionized species, governed by pH and the intrinsic solubility (

).[1]



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Caption: Figure 1. The pH-dependent solubility equilibrium of Ethyl Piperazine Carboxylate. The shift between neutral and ionized states is the primary control lever for solubility.[1]

Experimental Methodologies

To generate high-fidelity solubility data, we recommend a two-tiered approach: Kinetic Solubility for high-throughput screening and Thermodynamic Solubility for formulation development.[1][3]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Determining equilibrium solubility (

) and intrinsic solubility (

).[1][3][8]

Materials:

- EPC solid (excess)[1][3][8]

- Phosphate buffers (pH 2.0 – 10.0)[1][3]
- HPLC system with UV detection (210 nm for carbamate absorption)[1][3]

Workflow:

- Preparation: Add excess EPC solid to glass vials containing 2 mL of buffer.
- Equilibration: Shake at 25°C for 24–48 hours.
 - Note: Check for "oiling out" (formation of a second liquid phase) which is common for piperazine esters.[1][3] If oiling occurs, thermodynamic solubility is defined by the concentration of the aqueous phase in equilibrium with the oil.[1]
- Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (0.22 μm).
 - Critical Step: Pre-saturate the filter to prevent drug adsorption.[3]
- Quantification: Dilute filtrate with mobile phase and analyze via HPLC.
- Calculation: Plot Concentration vs. pH to determine intrinsic solubility () and pKa using the Henderson-Hasselbalch modification:
[1][3]

Protocol B: Temperature-Dependent Profiling (van't Hoff Analysis)

Best for: Understanding crystallization and process scale-up.[1][3]

Workflow:

- Prepare saturated solutions of EPC in Ethanol/Water mixtures at 20°C, 30°C, 40°C, and 50°C.[1]
- Filter and quantify concentration (

) at each temperature (

in Kelvin).

- Data Analysis: Plot

vs.

.

- Slope:

[1][3]

- Intercept:

[3]

- Insight: A steep slope indicates high temperature sensitivity, suggesting cooling crystallization is a viable purification method.[1]

Strategic Applications in Drug Development

Purification via pH-Swing Extraction

Leveraging the pKa of 8.5 allows for a self-validating purification loop:

- Acidify: Dissolve crude reaction mixture in dilute HCl (pH 2). Impurities that are non-basic (e.g., neutral reactants) remain in the organic layer or precipitate.
- Wash: Extract the aqueous acidic layer with Ethyl Acetate to remove non-basic impurities.[3]
- Basify: Adjust aqueous layer pH to 10-11 using NaOH. EPC precipitates or oils out.[3]
- Extract: Extract the now-neutral EPC into DCM.

Formulation Strategy

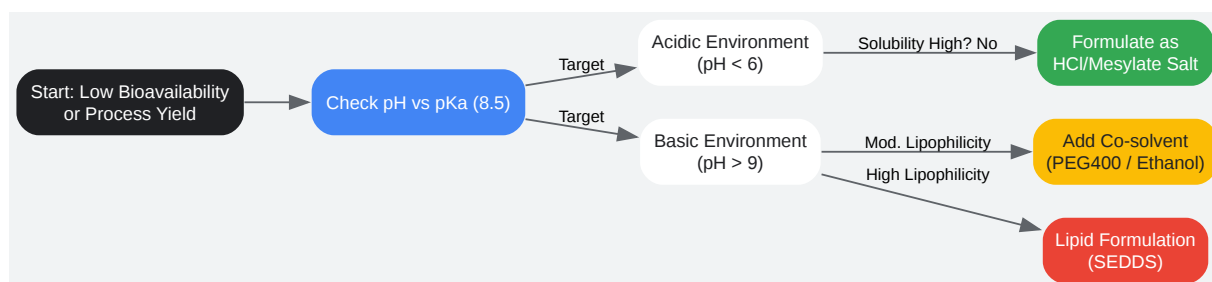
For oral delivery, EPC derivatives are often formulated as Hydrochloride or Mesylate salts.[1][3]

- Salt Selection: The HCl salt is preferred for immediate release due to rapid dissolution.[3]

- Stability: Avoid phosphate salts if calcium excipients are used, to prevent precipitation of insoluble calcium phosphate.[1]

Workflow Visualization

The following decision tree guides the researcher in selecting the appropriate solubility modification strategy based on the observed data.



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Caption: Figure 2. Decision matrix for solubility enhancement of EPC derivatives. Salt formation is the primary strategy for acidic/neutral targets, while lipid-based systems suit basic environments.[1]

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